molecular formula C15H12 B047518 3-Methylphenanthrene CAS No. 832-71-3

3-Methylphenanthrene

Cat. No. B047518
CAS RN: 832-71-3
M. Wt: 192.25 g/mol
InChI Key: GKYWZUBZZBHZKU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methylphenanthrenes, including 3-methylphenanthrene, has been a subject of research due to their significance in both natural processes and synthetic applications. Evidence suggests that all isomers of methylphenanthrene can be formed from phenanthrene in reactions with methane or long-chain alkanes in the presence of coals or kaolinite, indicating a potential geosynthetic origin for these compounds in sediments (Voigtmann et al., 1994). Additionally, iron-catalyzed [4+2] benzannulation reactions have been employed to synthesize 9-substituted or 9,10-disubstituted phenanthrenes, demonstrating modern synthetic approaches to these compounds (Matsumoto, Ilies, & Nakamura, 2011).

Molecular Structure Analysis

The molecular structure of methylphenanthrenes, including 3-methylphenanthrene, features the addition of methyl groups to the phenanthrene skeleton, influencing their chemical behavior and physical properties. The presence of methyl groups can induce helicity and affect the planarity of the molecules, as seen in studies of dimethylbenzo[c]phenanthrene derivatives, which are analogues of 3-methylphenanthrene (Lakshman et al., 2000).

Chemical Reactions and Properties

3-Methylphenanthrene participates in various chemical reactions characteristic of PAHs, such as electrophilic substitution, oxidation, and catalytic reactions. The methylation of phenanthrene and its derivatives has been shown to preferentially occur at specific positions in the presence of clay catalysts, underlining the reactivity of these compounds (Alexander et al., 1995).

Physical Properties Analysis

The physical properties of 3-methylphenanthrene, such as melting point, solubility, and photophysical behavior, are closely related to its molecular structure. The presence of a methyl group affects its crystalline structure, intermolecular interactions, and spectroscopic properties. The dynamics of methyl group reorientation in solid methyl-substituted phenanthrenes have been explored to understand their behavior in different states (Conn et al., 1987).

Chemical Properties Analysis

The chemical properties of 3-methylphenanthrene, such as reactivity towards nucleophiles and electrophiles, aromatic stability, and participation in cycloaddition reactions, are influenced by its polycyclic structure and the electronic effects of the methyl group. Studies on the synthetic generation of methylphenanthrenes in sediments highlight the chemical transformations these compounds undergo in natural environments (Voigtmann et al., 1994).

Scientific Research Applications

  • Geosynthesis of Alkylaromatics : It is used in geosynthetic processes in sediments, supporting reactions at temperatures up to 350 or 400°C (Smith, George, & Batts, 1995).

  • Solid-State NMR Studies : 3-Methylphenanthrene is instrumental in investigating the rotation of methoxy groups in solid-state NMR, X-ray diffractometry, and scanning electron microscopy studies (Beckmann et al., 2015).

  • Heterosulfur Bridges in Chemistry : It plays a role in the formation of heterosulfur bridges, which are significant in various chemical reactions and chromatographic separations (Klemm, Karchesy, & Lawrence, 1978).

  • Toxicological Studies : Exposure to 3-Methylphenanthrene affects the survival rate of Japanese spikey sea cucumber gastrula, inhibiting the expression of certain genes (Liu et al., 2022).

  • Maturity Analysis of Organic Materials : The Methylphenanthrene Index (MPI-1) is used to assess the maturity of organic matter and oils in geological studies (Boreham, Crick, & Powell, 1988).

  • Molecular Motors : 3-Methylphenanthrene-containing molecular motors exhibit unidirectional rotation, controlled by a single stereogenic center. This property can be accelerated through structural modifications (Koumura et al., 2002).

  • Cytotoxicity and DNA Studies : Novel phenanthrene derivatives, including those with 3-Methylphenanthrene, have been isolated for their cytotoxic and DNA strand-scission activities (Long et al., 1997).

Safety And Hazards

When handling 3-Methylphenanthrene, it is advised to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

3-methylphenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H12/c1-11-6-7-13-9-8-12-4-2-3-5-14(12)15(13)10-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYWZUBZZBHZKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052731
Record name 3-Methylphenanthrene
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Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylphenanthrene

CAS RN

832-71-3
Record name 3-Methylphenanthrene
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Record name 3-Methylphenanthrene
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Record name 3-METHYLPHENANTHRENE
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Record name 3-Methylphenanthrene
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Record name 3-methylphenanthrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,560
Citations
A Wilhelms, N Teln, A Steen, J Augustson - Organic geochemistry, 1998 - Elsevier
The aim of this study is to illustrate the use of multivariate statistical methods in identifying potential maturity parameters. A study of the quantitative aromatic hydrocarbon results from a …
Number of citations: 48 www.sciencedirect.com
LF Fieser, WH Daudt - Journal of the American Chemical Society, 1941 - ACS Publications
… 3-Methylphenanthrene-l,2-dicarboxylic anhydride was obtained in small amounts (10%) by heating the above product with two equivalents of sulfur. The tarry reaction mixture was …
Number of citations: 17 pubs.acs.org
A Kazakov, E Paulechka… - Journal of Chemical & …, 2022 - ACS Publications
Measurements leading to the calculation of thermodynamic properties in the ideal-gas state for 3-methylphenanthrene (Chemical Abstracts registry number 832-71-3) are reported. …
Number of citations: 5 pubs.acs.org
S Liu, J Che, YM Zhao, HF Wei, CF Liu - Applied Ecology & Environmental …, 2022 - aloki.hu
… of 3-methylphenanthrene on A. japonicus gastrula survival rate, bioaccumulation of 3-methylphenanthrene … japonicus and effects of different concentrations of 3-methylphenanthrene on …
Number of citations: 2 www.aloki.hu
P Ren, Y Zhu, X Chen, Y Zhang - Environmental Pollution, 2020 - Elsevier
… Thus, this study sought to investigate the changes in A-DOM and its interaction with phenanthrene (Phe) and 3-methylphenanthrene (3-MPhe). The results showed that the …
Number of citations: 5 www.sciencedirect.com
WE Bachmann, GD Cortes - Journal of the American Chemical …, 1943 - ACS Publications
… The position of the succinoyl group in the 3methylphenanthrene derivative was … acid (XI) which was identical with the keto acid obtained by succinoylating 3-methylphenanthrene. …
Number of citations: 11 pubs.acs.org
D Wang, V Schramm, J Pool, E Pardali… - Archives of …, 2022 - Springer
… , c 2-methylphenanthrene, d 3-methylphenanthrene and e 9-methylphenanthrene in the absence (… of 2-methylphenanthrene, 3-methylphenanthrene and 9-methylphenanthrene showed …
Number of citations: 11 link.springer.com
EJ LaVoie, L Tulley-Freiler, V Bedenko, D Hoffmann - Cancer research, 1981 - AACR
The mutagenicity, in vitro metabolism, and tumor-initiating activity of methylphenanthrenes were evaluated. The only monomethyl isomers which were mutagenic toward Salmonella …
Number of citations: 94 aacrjournals.org
Y Sun, CA Miller III, TE Wiese… - … toxicology and chemistry, 2014 - Wiley Online Library
Alkylated polycyclic aromatic hydrocarbons (APAHs) are abundant in petroleum, but data regarding their toxicological properties are limited. A survey of all monomethylated …
Number of citations: 48 setac.onlinelibrary.wiley.com
MF Voigtmann, K Yang, BD Batts, JW Smith - Fuel, 1994 - Elsevier
… The 13C label was always found on the methyl group of the 3-methylphenanthrene. … 4-to 3-methyl shift appear to be reasons for the increased net content of 3-methylphenanthrene. …
Number of citations: 16 www.sciencedirect.com

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